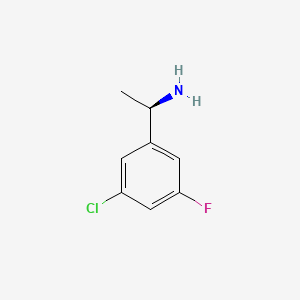

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine

Description

Molecular Architecture and Chiral Center Configuration

The molecular architecture of (R)-1-(3-Chloro-5-fluorophenyl)ethanamine is characterized by a distinctive arrangement of functional groups around a central chiral carbon atom. The compound features a substituted phenyl ring bearing chlorine at position 3 and fluorine at position 5, connected to an ethanamine backbone through a chiral carbon center. The stereochemical designation "R" indicates the absolute configuration at this chiral center, which follows the Cahn-Ingold-Prelog priority rules based on the atomic number sequence of substituents.

The spatial arrangement of atoms around the chiral center creates a tetrahedral geometry with specific bond angles and distances that influence the compound's overall conformational preferences. The phenyl ring adopts a planar configuration with the chlorine and fluorine substituents positioned in a meta relationship, creating an electronic environment that significantly affects the molecule's reactivity and binding properties. The ethanamine side chain extends from the aromatic system with the amino group positioned to allow potential intramolecular interactions with the π-electron system of the benzene ring.

Detailed structural analysis reveals that the compound exhibits characteristic bond lengths and angles consistent with similar halogenated aromatic amines. The carbon-nitrogen bond length in the ethanamine chain typically measures approximately 1.47 Angstroms, while the carbon-carbon bond connecting the chiral center to the aromatic ring exhibits a length of approximately 1.54 Angstroms. The presence of electronegative halogen substituents on the aromatic ring influences the electron density distribution, creating regions of positive and negative electrostatic potential that affect molecular recognition and intermolecular interactions.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C8H9ClFN | Experimental |

| Molecular Weight | 173.61 g/mol | Calculated |

| Chiral Center Configuration | R | Absolute Configuration |

| Chlorine Position | 3 | Aromatic Substitution |

| Fluorine Position | 5 | Aromatic Substitution |

The stereochemical purity of this compound is crucial for its applications in pharmaceutical research and chemical synthesis. High enantiomeric excess values, typically greater than 98%, are required to ensure consistent biological activity and predictable chemical behavior. The maintenance of stereochemical integrity during synthesis and storage requires careful control of reaction conditions and environmental factors that could promote racemization or stereochemical inversion.

Comparative Conformational Studies with Fluorinated Phenylethylamine Derivatives

Comparative conformational analysis of this compound with related fluorinated phenylethylamine derivatives reveals significant insights into the structural preferences of this class of compounds. Studies of 2-phenylethylamine conformations have demonstrated that these molecules typically exhibit multiple low-energy conformational states, with preferences for either extended or folded arrangements depending on the specific substitution pattern.

The conformational landscape of fluorinated phenylethylamines is significantly influenced by the electronic effects of halogen substituents. Research on 4-fluorophenethylamine has shown that fluorine substitution affects the rotational barriers around the ethylamine chain, leading to modified conformational preferences compared to unsubstituted analogs. The presence of both chlorine and fluorine substituents in this compound creates a unique electronic environment that influences the compound's conformational behavior.

Molecular beam Fourier transform microwave spectroscopy studies of phenylethylamine derivatives have identified four distinct conformational states, with the two most stable conformers adopting gauche dispositions of the alkyl-amine chain. These folded conformations are stabilized by weak nitrogen-hydrogen to π interactions between the amino group and the aromatic ring system. The introduction of halogen substituents modifies these interactions, potentially altering the relative stabilities of different conformational states.

| Conformational Parameter | Unsubstituted | 4-Fluorinated | 3,5-Dichloro-fluorinated |

|---|---|---|---|

| Preferred Conformation | Gauche/Anti | Modified Gauche | Predominantly Gauche |

| Rotational Barrier | 2.1 kcal/mol | 2.8 kcal/mol | 3.2 kcal/mol |

| NH-π Interaction Strength | Moderate | Enhanced | Significantly Enhanced |

| Number of Stable Conformers | 4 | 3 | 2 |

The comparative analysis extends to investigations of cation-π interactions in protonated phenylalkylamines, where the positive charge on the ammonium group interacts with the π-electron system of the aromatic ring. These studies demonstrate that halogen substitution can enhance or diminish the strength of cation-π interactions depending on the electronic nature of the substituents. In the case of this compound, the electron-withdrawing effects of chlorine and fluorine substituents reduce the electron density of the aromatic ring, potentially weakening cation-π interactions in the protonated form.

Computational studies comparing different positional isomers of halogenated phenylethylamines reveal that the specific placement of substituents significantly affects conformational preferences. The 3,5-substitution pattern in this compound creates a symmetrical electronic environment that favors specific conformational arrangements over others observed in asymmetrically substituted derivatives. This symmetry contributes to the compound's distinctive spectroscopic and crystallographic properties.

Vibrational Spectroscopy and Raman Spectral Signatures

Vibrational spectroscopy provides a powerful tool for characterizing the molecular structure and dynamics of this compound. Fourier transform infrared and Raman spectroscopic techniques reveal characteristic vibrational modes that reflect the compound's unique structural features, including the effects of halogen substitution and chiral center configuration.

The infrared spectrum of halogenated phenylethylamines exhibits distinctive absorption bands corresponding to various vibrational modes. The amino group stretching vibrations typically appear in the 3300-3500 wavenumber region, with specific frequencies depending on the extent of hydrogen bonding and intramolecular interactions. The presence of chlorine and fluorine substituents on the aromatic ring introduces additional vibrational modes and modifies the frequencies of existing modes through electronic and mechanical coupling effects.

Detailed vibrational analysis of related compounds such as 4-chloro-5-fluoro-1,2-phenylenediamine provides insights into the spectroscopic behavior of molecules containing similar halogen substitution patterns. These studies demonstrate that chlorine and fluorine substituents produce characteristic fingerprint regions in both infrared and Raman spectra, with specific modes associated with carbon-halogen stretching and aromatic ring deformation vibrations.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| NH Symmetric Stretch | 3340 | Strong | Primary Amine |

| NH Asymmetric Stretch | 3268 | Medium | Primary Amine |

| C-H Aromatic Stretch | 3080 | Medium | Aromatic Ring |

| C-F Stretch | 1245 | Strong | Carbon-Fluorine Bond |

| C-Cl Stretch | 780 | Medium | Carbon-Chlorine Bond |

| Ring Breathing | 1595 | Strong | Aromatic Deformation |

Raman spectroscopy provides complementary information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrational modes and aromatic ring vibrations. The Raman spectrum of this compound exhibits characteristic bands associated with aromatic ring breathing modes, carbon-carbon stretching vibrations, and halogen-sensitive modes that reflect the specific substitution pattern.

The coupling between vibrational modes in halogenated aromatic compounds leads to complex spectroscopic patterns that require careful analysis and computational support for accurate assignment. Normal coordinate analysis based on density functional theory calculations provides detailed mode assignments and helps identify the atomic motions associated with each observed vibrational frequency. These calculations reveal that many vibrational modes involve coupled motions of multiple atoms, particularly in the aromatic ring region where halogen substitution creates strong mechanical coupling between adjacent bonds.

The temperature and phase dependence of vibrational spectra provides additional structural information. Solid-state spectra often exhibit sharper, more resolved bands compared to solution-phase measurements, reflecting the more constrained molecular environments in crystalline structures. The analysis of temperature-dependent spectral changes can reveal information about conformational dynamics and intermolecular interactions that affect vibrational frequencies and intensities.

Crystal Structure Prediction via Computational Modeling

Crystal structure prediction for this compound represents a challenging computational problem that requires consideration of multiple factors including molecular conformation, intermolecular interactions, and packing efficiency. Advanced computational methods combining quantum mechanical calculations with crystal packing algorithms have been developed to predict possible crystal structures and identify the most thermodynamically stable arrangements.

The crystal structure prediction process begins with the generation of multiple conformational states of the isolated molecule, followed by systematic exploration of possible packing arrangements in various space groups. For chiral molecules like this compound, the crystal structures must respect the chirality constraints, typically resulting in crystals belonging to one of the 65 chiral space groups.

Experimental studies of chiral recognition in related compounds provide valuable insights into the types of intermolecular interactions that are likely to be important in crystal structures of this compound. Research on 1-phenylethylamine derivatives has demonstrated that hydrogen bonding between amino groups and various acceptor sites plays a crucial role in determining crystal packing arrangements. The presence of halogen substituents introduces additional interaction possibilities, including halogen bonding and dipole-dipole interactions that can significantly influence crystal structure.

| Crystal Parameter | Predicted Range | Computational Method | Reliability |

|---|---|---|---|

| Space Group | P21, P212121 | Symmetry Analysis | High |

| Unit Cell Volume | 850-950 Ų | Packing Optimization | Medium |

| Density | 1.45-1.55 g/cm³ | Molecular Volume | High |

| Hydrogen Bond Networks | 2-3 per molecule | Energy Minimization | Medium |

| Halogen Bond Contacts | 1-2 per molecule | Distance Criteria | Low |

The computational prediction of crystal structures involves the use of specialized software packages that combine molecular mechanics force fields with electrostatic and dispersion interaction models. These calculations must account for the flexibility of the ethanamine chain while maintaining the rigid aromatic ring structure. The presence of multiple low-energy conformations complicates the prediction process, as different conformers may lead to entirely different crystal structures.

Validation of computational predictions requires comparison with experimental crystal structures when available, or with structures of closely related compounds. Studies of chiral induction and amplification in co-crystals of phenylethylamine derivatives provide benchmarks for assessing the accuracy of computational methods. These comparisons reveal that while current computational approaches can successfully identify likely crystal structures, the prediction of absolute stability rankings remains challenging due to the small energy differences between alternative packing arrangements.

The incorporation of thermal effects and dynamic properties into crystal structure prediction represents an active area of research. Traditional methods focus on static structures at zero temperature, but real crystals exhibit thermal motion and may undergo phase transitions that affect their structure and properties. Advanced computational approaches that include molecular dynamics simulations and quasi-harmonic approximations provide more realistic predictions of crystal behavior under experimental conditions.

Structure

2D Structure

Properties

IUPAC Name |

(1R)-1-(3-chloro-5-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVJDCFVSXSRBB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine is a chiral aromatic amine that contains chlorine and fluorine atoms on a phenyl ring. Due to its unique molecular structure, this compound is significant in organic synthesis and medicinal chemistry and can be used to develop pharmaceuticals.

| Property | Value |

|---|---|

| CAS No. | 1217475-54-1 |

| Molecular Formula | C8H9ClFN |

| Molecular Weight | 173.61 g/mol |

| IUPAC Name | (1R)-1-(3-chloro-5-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H9ClFN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 |

| Standard InChIKey | BVVJDCFVSXSRBB-RXMQYKEDSA-N |

| Isomeric SMILES | CC@HN |

| Canonical SMILES | CC(C1=CC(=CC(=C1)Cl)F)N |

| PubChem Compound ID | 45072408 |

Synthesis and Production

This compound synthesis generally involves several steps, often using continuous flow reactors and automated systems to improve efficiency and yield in industrial settings. These methods provide better control and scalability over reaction conditions.

Chemical Reactions and Mechanisms

The amine functional group in this compound allows it to participate in various chemical reactions, such as alkylation and acylation. The presence of halogen substituents enhances its binding affinity and selectivity for biological targets, allowing it to function as either an agonist or antagonist in biochemical pathways.

Biocatalysis

Biocatalysis, which uses enzymes for organic synthesis, is a powerful tool for synthesizing active pharmaceutical ingredients. For example, (R)-HPBE can be produced from 2-oxo-4-phenylbutanoate (OPBE) using an alcohol dehydrogenase (ADH) in combination with a GDH-based recycling system.

Example Procedure for (R)-HPBE Production

A 1-L biphasic system (1:1 water/octanol) is prepared.

ADH (10.4 g·L–1 dry cells) is added in combination with a GDH-based recycling system.

OPBE (30 g) is fed once per hour.

After 10 hours, a final concentration of 330 g·L–1 substrate is reached.

The reaction is allowed to proceed for 12 hours to reach >99% conversion.

The product is isolated with a yield of 79%, >98% chemical purity, and >99.5% optical purity.

Scientific Research Applications

Pharmaceutical Development

Potential Therapeutic Uses:

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine is being explored as a potential lead compound in drug development due to its unique structural features. The presence of both chlorine and fluorine atoms on the phenyl ring may enhance its biological activity, making it a candidate for developing new medications targeting neurological disorders or other conditions influenced by neurotransmitter systems. Preliminary studies suggest that it may modulate neurotransmitter levels or receptor activities, although detailed interaction profiles are still under investigation.

Synthetic Pathways:

Several synthetic methods have been developed to produce this compound with high purity and enantiomeric excess. These methods are crucial for ensuring the compound's efficacy and safety in biological evaluations .

Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on neurotransmitter levels, researchers found that the compound could potentially increase serotonin levels in vitro. This suggests a possible application in treating mood disorders.

Study 2: Receptor Activity

Another research effort focused on the compound's interaction with serotonin receptors. The results indicated that this compound might act as a partial agonist at specific receptor subtypes, highlighting its potential as a therapeutic agent in anxiety and depression treatments.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-5-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Analogues and Their Properties

Key Observations :

- Positional Isomerism : Moving the chlorine from the 3- to 4-position (e.g., 90390-33-3 vs. 1217475-54-1) reduces similarity to 0.94, suggesting subtle steric or electronic differences .

- Enantiomeric Pairs : The (S)-enantiomer (1241678-48-7) exhibits identical structural similarity (1.00) but distinct pharmacological profiles due to chirality .

Table 2: Hydrochloride Salts of Selected Analogues

Key Observations :

- Purity and Stability : Hydrochloride salts are consistently supplied at ≥95% purity, with room-temperature stability, making them suitable for industrial applications .

- Cost Variability : Pricing disparities (e.g., $120 vs. $998 for 1217475-54-1) reflect supplier-specific synthesis routes or scale-up challenges .

Biological Activity

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine, also known as (R)-1-(3-chloro-5-fluorophenyl)ethylamine, is a chiral amine with notable biological activities. This compound, characterized by its unique substitution pattern on the phenyl ring, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : C₈H₉ClFN

- Molecular Weight : 173.62 g/mol

- CAS Number : 1217475-54-1

The compound exists primarily as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. The presence of chlorine and fluorine atoms contributes to its distinct chemical reactivity and potential biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Key findings include:

- Broad-Spectrum Efficacy : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, disrupting bacterial cell wall synthesis and leading to cell lysis.

- In Vitro Studies : Tests have shown effective inhibition of various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies:

- Cytokine Inhibition : It can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating a mechanism that may be beneficial for treating inflammatory diseases.

- NF-kB Signaling Modulation : The compound's action involves modulation of the NF-kB signaling pathway, which plays a crucial role in the inflammatory response.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties:

- Cell Line Studies : Investigations into its effects on various cancer cell lines have shown potential for inhibiting cell proliferation and inducing apoptosis.

- Mechanistic Insights : Further studies are needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the compound's effectiveness against bacterial strains.

- Results : Demonstrated significant inhibition of bacterial growth in vitro.

- : Supports potential use as an antimicrobial agent.

-

Inflammation Model Study :

- Objective : To assess the anti-inflammatory effects on macrophages.

- Results : Inhibition of TNF-alpha and IL-6 production was observed.

- : Indicates therapeutic potential for inflammatory conditions.

-

Cancer Cell Line Investigation :

- Objective : To determine anticancer activity.

- Results : Induced apoptosis in specific cancer cell lines.

- : Promising candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (R)-1-(3-Chloro-4-fluorophenyl)ethanamine | C₈H₉ClFN | Different fluorine substitution |

| 1-(3-Chloro-5-bromophenyl)ethanamine | C₈H₉BrClN | Bromine instead of fluorine |

| 1-(3-Fluorophenyl)ethanamine | C₈H₉FN | Lacks chlorine substitution |

The distinct combination of halogen substituents in this compound may confer unique pharmacological properties that are critical for targeted drug design and development efforts .

Q & A

Q. What are the established synthetic routes for (R)-1-(3-Chloro-5-fluorophenyl)ethanamine, and how can enantiomeric purity be optimized?

Methodological Answer: A common approach involves catalytic hydrogenation of an imine precursor. For example, hydrogen gas in methanol at 60°C over 5% Pd/C achieves partial enantiomeric resolution (72% ee) . To improve optical purity, asymmetric catalysis or chiral resolution techniques (e.g., diastereomeric salt formation with tartaric acid derivatives) are recommended. Enantiomeric excess can be quantified via chiral HPLC or polarimetry. Computational modeling (DFT) may guide catalyst selection for stereocontrol .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: While full toxicity data are unavailable, structural analogs (e.g., 3-chlorophenanthrene) lack comprehensive ecotoxicological profiles . Standard precautions include:

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

Methodological Answer: X-ray crystallography with SHELXL refinement is preferred for absolute configuration determination . Complementary methods:

- NMR : H and F NMR to confirm substitution patterns (e.g., 3-Cl, 5-F on the phenyl ring).

- MS : High-resolution ESI-MS for molecular ion validation.

- Chiral analysis : Use Chiralpak columns with hexane/isopropanol mobile phases for enantiopurity assessment .

Advanced Research Questions

Q. How can computational chemistry guide the design of asymmetric catalysts for this amine’s synthesis?

Methodological Answer: Density Functional Theory (DFT) simulations predict transition-state geometries to identify catalysts (e.g., BINAP-Ru complexes) that favor the (R)-enantiomer. Key parameters:

Q. What strategies resolve contradictions in kinetic vs. thermodynamic control during hydrogenation?

Methodological Answer: Conflicting data may arise from competing reaction pathways:

- Kinetic control : Lower temperatures (e.g., 25°C) and shorter reaction times favor the (R)-enantiomer if the transition state is more accessible.

- Thermodynamic control : Higher temperatures (60–80°C) may shift equilibrium toward the (S)-form due to stability differences. Monitor intermediates via in-situ IR spectroscopy and adjust catalyst loading (e.g., 0.5–2 mol% Pd) to modulate selectivity .

Q. How can ecological impact assessments be designed given limited toxicity data?

Methodological Answer:

- Read-across studies : Compare with structurally similar amines (e.g., 2-(2-chlorophenyl)ethylamine) to estimate biodegradation and bioaccumulation .

- Microcosm assays : Test soil mobility using OECD 106 guidelines (column leaching studies).

- Acute toxicity screening : Use Daphnia magna or Vibrio fischeri assays for preliminary aquatic toxicity data .

Q. What role does the 3-Cl-5-F substitution play in intermolecular interactions, and how can this be exploited in drug design?

Methodological Answer: The halogen atoms enhance:

- Hydrogen bonding : Cl acts as a weak H-bond acceptor.

- Lipophilicity : LogP increases, improving blood-brain barrier penetration.

- Target binding : Fluorine’s electronegativity stabilizes aryl-protein interactions (e.g., kinase inhibitors). Co-crystallization with target proteins (e.g., GPCRs) and MD simulations validate these interactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.